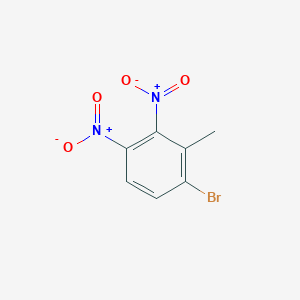

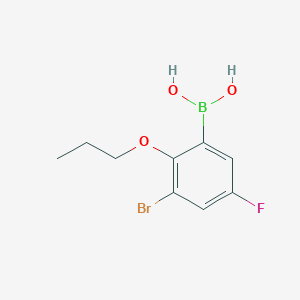

Acide 3-bromo-5-fluoro-2-propoxyphénylboronique

Vue d'ensemble

Description

The compound of interest, 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, is a boronic acid derivative characterized by the presence of bromo, fluoro, and propoxy substituents on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. Although the provided papers do not directly discuss the synthesis or properties of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, they do provide insights into the preparation and reactivity of related arylboronic acids and halogenated compounds, which can be informative for understanding the behavior of the compound .

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of halogenated precursors. For instance, the preparation of 3-pyridylboronic acid from 3-bromopyridine involves a lithium-halogen exchange followed by an "in situ quench" . This method could potentially be adapted for the synthesis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid by starting with an appropriately substituted bromo-fluoro-aryl halide. Additionally, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a Grignard reaction, followed by protection and substitution steps, indicates the feasibility of introducing boronic acid groups into halogenated aromatic compounds .

Molecular Structure Analysis

The molecular structure of arylboronic acids is influenced by the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as bromo and fluoro, can affect the reactivity of the boronic acid. While the papers do not provide specific details on the molecular structure of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, they do suggest that the electronic properties of the substituents can play a significant role in the compound's reactivity and stability .

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions, including Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction. The papers describe the chemoselective functionalization of halogenated pyridines, which could be relevant to the reactivity of halogenated arylboronic acids . For example, the selective substitution of halogen groups under different conditions could be applied to modify the substituents on the arylboronic acid framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. The papers do not directly discuss the properties of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, but they do mention the use of halogenated compounds as reagents in analytical chemistry, which suggests their stability and reactivity under various conditions . The fluorogenic properties of some brominated compounds also highlight the potential for these types of molecules to be used in detection and analysis .

Applications De Recherche Scientifique

Chimie Médicinale

En chimie médicinale, ce composé est essentiel au développement de nouveaux médicaments. Il a été utilisé dans la synthèse de molécules capables de moduler la signalisation Notch , une voie impliquée dans les processus de différenciation cellulaire et impliquée dans diverses maladies, dont le cancer.

Biochimie

Le composé trouve des applications dans la recherche en biochimie, en particulier dans l'étude des voies de signalisation cellulaire. Il a été associé à la régulation de la signalisation Wnt , qui est cruciale pour la prolifération et la différenciation cellulaires, et constitue un domaine de recherche clé en biologie du développement et en oncologie.

Pharmacologie

En pharmacologie, l'acide 3-bromo-5-fluoro-2-propoxyphénylboronique est utilisé dans la synthèse de molécules capables d'influencer les voies biologiques. Par exemple, il a été impliqué dans la synthèse de composés affectant l'endocytose de la γ-sécrétase , ce qui est important dans le contexte de la recherche sur la maladie d'Alzheimer.

Mécanisme D'action

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .

Result of Action

Boronic acids are known to exert various biological effects due to their ability to interact with a wide range of biological targets .

Action Environment

Factors such as ph and temperature are known to influence the stability and reactivity of boronic acids .

Analyse Biochimique

Biochemical Properties

3-Bromo-5-fluoro-2-propoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition, as boronic acids can act as reversible inhibitors of serine proteases and other enzymes that utilize serine in their active sites. The compound interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The interaction with PI3K can influence downstream signaling pathways, affecting cellular functions.

Cellular Effects

The effects of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K can lead to alterations in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . Additionally, the compound may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell function and fate.

Molecular Mechanism

At the molecular level, 3-Bromo-5-fluoro-2-propoxyphenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant for enzymes like serine proteases and PI3K . The inhibition of these enzymes can result in changes in cellular signaling and metabolic pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid can change over time The compound’s stability and degradation are important factors to considerIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with PI3K can influence glucose metabolism and lipid synthesis, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the cytoplasm or nucleus, where it can exert its effects on cellular functions. The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules .

Propriétés

IUPAC Name |

(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLNJQYFCQQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584287 | |

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868272-84-8 | |

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)